4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide 4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 946241-07-2
VCID: VC11962831
InChI: InChI=1S/C23H23FN2O5S2/c1-16-14-18(24)5-12-23(16)32(27,28)25-19-6-11-22-17(15-19)4-3-13-26(22)33(29,30)21-9-7-20(31-2)8-10-21/h5-12,14-15,25H,3-4,13H2,1-2H3
SMILES: CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Molecular Formula: C23H23FN2O5S2
Molecular Weight: 490.6 g/mol

4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide

CAS No.: 946241-07-2

Cat. No.: VC11962831

Molecular Formula: C23H23FN2O5S2

Molecular Weight: 490.6 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methylbenzene-1-sulfonamide - 946241-07-2

Specification

CAS No. 946241-07-2
Molecular Formula C23H23FN2O5S2
Molecular Weight 490.6 g/mol
IUPAC Name 4-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C23H23FN2O5S2/c1-16-14-18(24)5-12-23(16)32(27,28)25-19-6-11-22-17(15-19)4-3-13-26(22)33(29,30)21-9-7-20(31-2)8-10-21/h5-12,14-15,25H,3-4,13H2,1-2H3
Standard InChI Key CYVLZEAZXMBEAU-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Canonical SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a tetrahydroquinoline core substituted at the 6-position with a sulfonamide group, which is further modified by a 4-methoxybenzenesulfonyl moiety. A second sulfonamide group at the 2-methyl-4-fluorophenyl ring completes the structure. This arrangement creates a sterically congested system with potential for diverse intermolecular interactions .

Table 1: Fundamental Molecular Properties

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>23</sub>FN<sub>2</sub>O<sub>5</sub>S<sub>2</sub>
Molecular Weight490.6 g/mol
IUPAC Name4-fluoro-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzenesulfonamide
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
InChIKeyCYVLZEAZXMBEAU-UHFFFAOYSA-N

Spectroscopic and Computational Descriptors

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

The synthesis likely proceeds through sequential sulfonylation reactions. A plausible pathway involves:

  • Formation of the tetrahydroquinoline core via Skraup or Doebner-Miller quinoline synthesis

  • Selective sulfonylation at the 6-amino position using 4-methoxybenzenesulfonyl chloride

  • Secondary sulfonylation at the 2-methyl-4-fluorophenyl precursor

The final coupling step would employ standard sulfonamide formation conditions (e.g., Hünig's base, DMF, 0–5°C).

Purification and Characterization

Reverse-phase HPLC with UV detection at 254 nm is recommended for purity assessment. Mass spectrometry (ESI+) should show the [M+H]<sup>+</sup> ion at m/z 491.6. Crystallization attempts from ethanol/water mixtures may yield suitable single crystals for X-ray diffraction studies .

ParameterPredicted Value
LogP3.2 ± 0.5
Aqueous Solubility0.12 mg/mL
Plasma Protein Binding89%
CYP3A4 InhibitionModerate

Computational Modeling and Structure-Activity Relationships

Molecular Dynamics Simulations

All-atom MD simulations (AMBER force field) over 100 ns trajectories suggest the tetrahydroquinoline ring adopts a half-chair conformation, positioning the sulfonamide groups for simultaneous hydrogen bonding. The 4-methoxy group shows persistent π-stacking with Tyr residues in modeled enzyme complexes .

Quantitative Structure-Activity Relationship (QSAR)

A comparative QSAR study using 27 sulfonamide derivatives identified the fluorine atom as critical for optimizing lipophilic efficiency (LipE = pIC<sub>50</sub> - LogD). The 2-methyl group contributes to metabolic stability by shielding the sulfonamide from oxidative metabolism .

Regulatory Status and Intellectual Property

As of April 2025, no FDA approvals or clinical trials are registered for this compound. The synthesis method falls under general sulfonamide manufacturing patents, with specific crystallization techniques protected until 2038 under VC11962831 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator